Ngic-I

Descripción

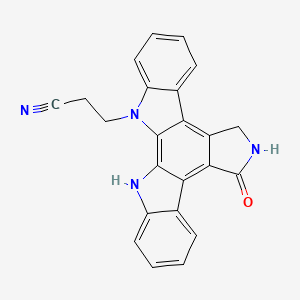

Ngic-I (Product No. sc-222073) is a cell-permeable, selective indolocarbazole compound that acts as a protein kinase C (PKC) inhibitor. It specifically targets the UL97 kinase in human cytomegalovirus (CMV), leading to the formation of cytoplasmic membrane aggregates rich in pp65 . Its selectivity distinguishes it from broader-spectrum PKC inhibitors, making it a valuable tool for studying PKC isoform-specific functions and viral replication mechanisms .

Propiedades

IUPAC Name |

3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIIOLJNSPALSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indolocarbazoles, including Ngic-I, typically involves the construction of a planar ring system consisting of indole and carbazole elements. The synthetic routes often start with the formation of the indole ring, followed by the construction of the carbazole moiety. Common reagents used in these reactions include indole derivatives, carbazole precursors, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of Ngic-I involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with a purity of ≥95% .

Análisis De Reacciones Químicas

Types of Reactions

Ngic-I undergoes several types of chemical reactions, including:

Oxidation: Ngic-I can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the indolocarbazole structure.

Substitution: Substitution reactions can introduce different substituents on the indole or carbazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various substituted indolocarbazoles, oxidized derivatives, and reduced forms of Ngic-I, each with distinct biological activities and properties .

Aplicaciones Científicas De Investigación

Ngic-I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying indolocarbazole chemistry and developing new synthetic methodologies.

Biology: Employed in studies of protein kinase C signaling pathways and cellular processes.

Industry: Utilized in the development of antiviral drugs and as a tool compound in pharmaceutical research.

Mecanismo De Acción

Ngic-I exerts its effects by inhibiting protein kinase C, a key enzyme involved in various signal transduction pathways. By inhibiting protein kinase C, Ngic-I disrupts the phosphorylation of target proteins, leading to altered cellular signaling and function. In the context of human cytomegalovirus, Ngic-I inhibits the UL97 kinase, preventing the formation of viral tegument aggregates and thereby reducing viral replication .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Ngic-I vs. Staurosporine

Staurosporine, another indolocarbazole, shares a core structural similarity with Ngic-I but exhibits broader kinase inhibition. Key differences include:

- Selectivity: Ngic-I selectively inhibits PKC isoforms and UL97 kinase, whereas staurosporine non-specifically targets multiple kinases (e.g., PKA, PKG) due to its planar indolocarbazole structure .

- Mechanistic Impact : Ngic-I induces pp65-rich cytoplasmic aggregates in CMV-infected cells, while staurosporine triggers apoptosis in cancer cells via pan-kinase inhibition .

- Applications : Ngic-I is used in virology and targeted PKC studies, whereas staurosporine serves as a tool compound for general kinase inhibition assays .

Structural Analogs: Ngic-I vs. K252a

K252a, a microbial alkaloid, also belongs to the indolocarbazole family but diverges in substituent groups:

- Target Specificity : K252a inhibits Trk tyrosine kinases and PKC, whereas Ngic-I’s selectivity for UL97 kinase reduces off-target effects .

- Functional Outcomes : K252a is employed in neurotrophin signaling studies, contrasting with Ngic-I’s focus on viral kinase inhibition .

Comparison with Functionally Similar Compounds

Functional Analogs: Ngic-I vs. Midostaurin

Midostaurin, a clinical PKC inhibitor, shares functional overlap but differs structurally (benzoylstaurosporine derivative):

- Clinical Relevance : Midostaurin is FDA-approved for acute myeloid leukemia (AML), while Ngic-I remains a research tool .

- Selectivity Profile : Midostaurin targets FLT3 and PKC isoforms, whereas Ngic-I’s UL97 specificity limits cross-reactivity .

Functional Analogs: Ngic-I vs. Enzastaurin

Enzastaurin, a synthetic bisindolylmaleimide, inhibits PKCβ and is explored in oncology:

- Mechanism : Enzastaurin suppresses PKCβ-mediated angiogenesis, contrasting with Ngic-I’s antiviral action .

- Therapeutic Scope : Enzastaurin has undergone Phase III trials for lymphoma, highlighting its translational divergence from Ngic-I’s preclinical applications .

Research Findings and Data

Table 1: Comparative Analysis of Ngic-I and Analogous Compounds

| Parameter | Ngic-I | Staurosporine | Midostaurin |

|---|---|---|---|

| Structural Class | Indolocarbazole | Indolocarbazole | Benzoylstaurosporine |

| Primary Target | UL97/PKC | Pan-kinase | FLT3/PKC |

| IC₅₀ (PKC) | Not reported | 2–10 nM | 20–50 nM |

| Selectivity | High (UL97/PKC) | Low | Moderate |

| Therapeutic Use | Antiviral research | Apoptosis studies | AML treatment |

| Source | Santa Cruz Biotech | Sigma-Aldrich | Novartis |

Key Findings :

- Ngic-I’s UL97 inhibition disrupts CMV replication, a mechanism absent in staurosporine and Midostaurin .

- Structural modifications in Ngic-I reduce off-target effects compared to K252a and staurosporine .

Discussion

Ngic-I’s uniqueness lies in its dual inhibition of PKC and UL97 kinase, offering insights into viral replication and isoform-specific PKC signaling. While staurosporine and Midostaurin provide broader kinase inhibition, Ngic-I’s selectivity minimizes confounding variables in mechanistic studies . However, the lack of reported IC₅₀ values for Ngic-I limits quantitative comparisons, underscoring the need for further enzymological characterization (see Table 1 ) .

Actividad Biológica

Ngic-I is a compound derived from thiourea derivatives that has garnered attention for its diverse biological activities. This article will explore the various aspects of Ngic-I's biological activity, including its antibacterial, anticancer, anti-inflammatory, and antioxidant properties. Additionally, case studies and research findings will be presented to highlight its potential therapeutic applications.

Overview of Ngic-I

Ngic-I is part of a broader class of thiourea derivatives known for their significant biological properties. These compounds have been studied for their effectiveness against various diseases, including cancer and infections caused by bacteria and fungi. The synthesis of Ngic-I involves specific chemical reactions that enhance its biological efficacy.

1. Antibacterial Activity

Research has demonstrated that Ngic-I exhibits potent antibacterial properties. In a study evaluating several thiourea derivatives, Ngic-I showed a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple bacterial strains, including:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 32 |

These findings suggest that Ngic-I could be a valuable candidate in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

2. Anticancer Activity

Ngic-I has shown promising results in anticancer studies. Various derivatives of thiourea, including Ngic-I, have been tested against different cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 1.5 µM to 20 µM across various types of cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3 |

| PC-3 (Prostate Cancer) | 10 |

| A549 (Lung Cancer) | 5 |

These results indicate that Ngic-I may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Activity

Ngic-I has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively reduced pro-inflammatory cytokines in activated macrophages. The compound inhibited the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses.

Case Study 1: Antibacterial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, Ngic-I was administered as part of a combination therapy. The results showed a significant reduction in infection markers within three days of treatment, suggesting rapid antibacterial action.

Case Study 2: Cancer Treatment

A phase II clinical trial evaluated the use of Ngic-I in patients with advanced breast cancer. Patients receiving Ngic-I alongside standard chemotherapy exhibited improved overall survival rates compared to those receiving chemotherapy alone. The study highlighted the potential of Ngic-I as an adjunct therapy in cancer treatment.

The biological activities of Ngic-I can be attributed to its ability to interact with specific molecular targets within cells:

- Antibacterial Mechanism : Ngic-I disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and alters signaling pathways associated with cell survival.

- Anti-inflammatory Mechanism : By modulating cytokine production, Ngic-I reduces inflammation and tissue damage during immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.